5-bromo-N-cyclopropylpyrimidin-2-amine
CAS No.: 886366-20-7
Cat. No.: VC2346788
Molecular Formula: C7H8BrN3
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886366-20-7 |
---|---|
Molecular Formula | C7H8BrN3 |
Molecular Weight | 214.06 g/mol |
IUPAC Name | 5-bromo-N-cyclopropylpyrimidin-2-amine |
Standard InChI | InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) |
Standard InChI Key | ILLUUYCRRPSCTH-UHFFFAOYSA-N |
SMILES | C1CC1NC2=NC=C(C=N2)Br |
Canonical SMILES | C1CC1NC2=NC=C(C=N2)Br |
Introduction
5-Bromo-N-cyclopropylpyrimidin-2-amine is a synthetic organic compound with the CAS number 886366-20-7. It is characterized by its molecular formula and a molecular weight of 214.06 g/mol . This compound is of interest in medicinal chemistry due to its potential applications in drug development.
Synthesis and Applications
The synthesis of 5-Bromo-N-cyclopropylpyrimidin-2-amine typically involves reactions that form the pyrimidine ring and attach the cyclopropyl group to the nitrogen atom. This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its applications are diverse, including potential roles in therapeutic agents targeting specific biological pathways .
Biological Activity
While specific biological activities of 5-Bromo-N-cyclopropylpyrimidin-2-amine are not extensively documented, compounds with similar structures have shown potential in modulating immune responses and exhibiting anti-inflammatory properties. These effects are often related to interactions with enzymes and receptors involved in inflammatory processes.
Safety and Handling
5-Bromo-N-cyclopropylpyrimidin-2-amine is classified with a signal word of "Warning" and requires careful handling due to its potential hazards. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Hazard Statement | Precautionary Statement |
---|---|
H302, H315, H319, H335 | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume